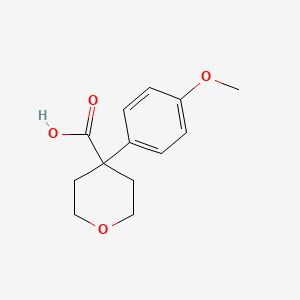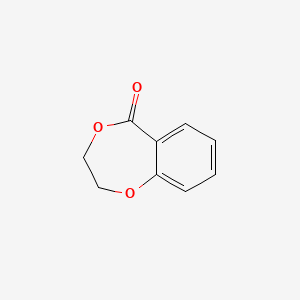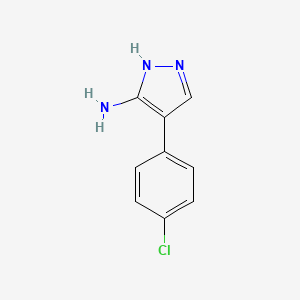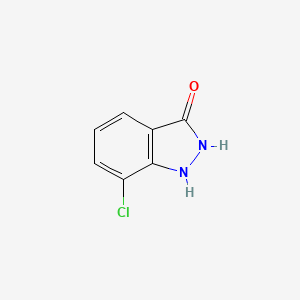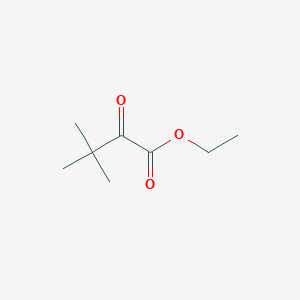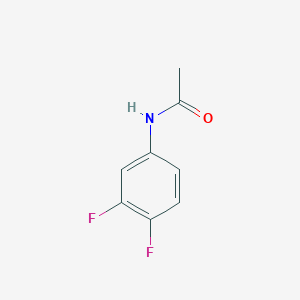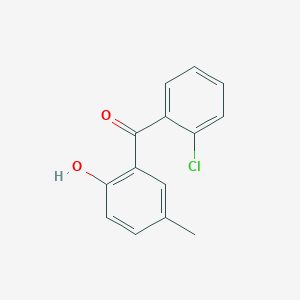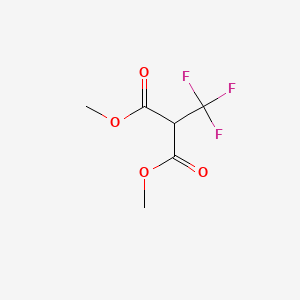
Dimethyl(trifluoromethyl)malonate
Descripción general
Descripción
Dimethyl(trifluoromethyl)malonate is an organic compound with the molecular formula C6H7F3O4. It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a trifluoromethyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and the presence of the trifluoromethyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(trifluoromethyl)malonate can be synthesized through the reaction of perfluoro-2-methylpropene with methanol. This reaction is typically carried out in the presence of a base-sensitive substance, and the process involves the formation of an adduct followed by alkylation using cesium fluoride as a condensing agent . Another method involves the Michael addition on vinyl ketones in a triethylamine-pyridine medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(trifluoromethyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups in this compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium carbonate are commonly used to deprotonate the ester groups.
Alkyl Halides: Used in substitution reactions to introduce new alkyl groups.
Acids: Hydrochloric acid or sulfuric acid for hydrolysis reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Alkylated Products: Formed through substitution reactions with alkyl halides.
Aplicaciones Científicas De Investigación
Dimethyl(trifluoromethyl)malonate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl(trifluoromethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group can stabilize negative charges, making the compound highly reactive in nucleophilic substitution reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar structure but with ethyl groups instead of methyl and trifluoromethyl groups.
Malonic acid: The parent compound with two carboxylic acid groups.
Dimethyl malonate: Similar structure but without the trifluoromethyl group.
Uniqueness
Dimethyl(trifluoromethyl)malonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialty chemicals .
Propiedades
IUPAC Name |
dimethyl 2-(trifluoromethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c1-12-4(10)3(5(11)13-2)6(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCFDUWNCARZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207094 | |
| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5838-00-6 | |
| Record name | 1,3-Dimethyl 2-(trifluoromethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5838-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005838006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


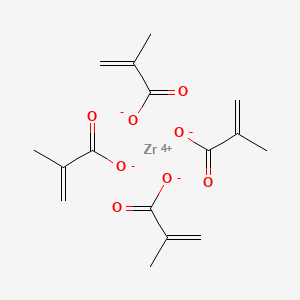
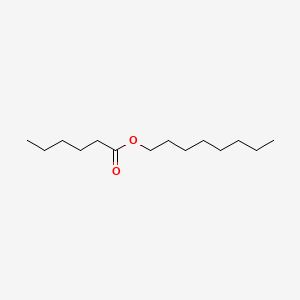
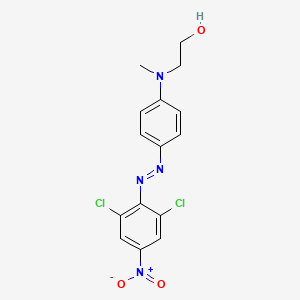
![1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol](/img/structure/B1596577.png)
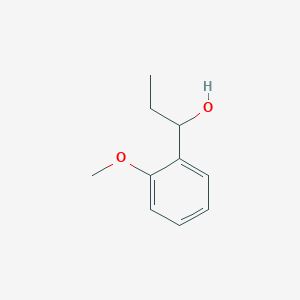
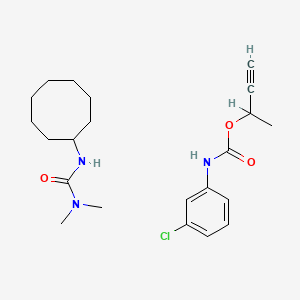
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
